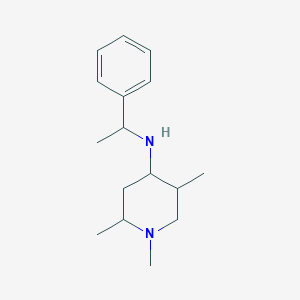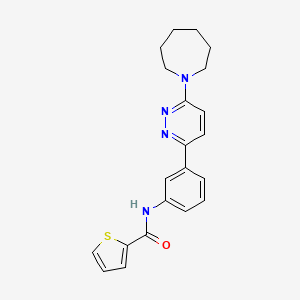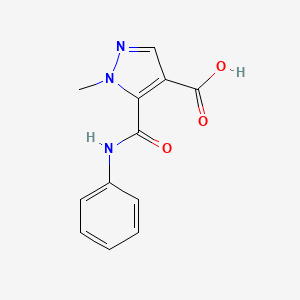
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Aplicaciones Científicas De Investigación
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine has several applications in scientific research:
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which are potent analgesics used in the management of pain.
Mode of Action
1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s analgesic effects.
Biochemical Pathways
Upon activation of the μ-opioid receptor, a cascade of intracellular events is initiated. These events lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Tertiary aliphatic amines like this compound are known to be biotransformed through a reversible reaction into tertiary amine oxides . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of the μ-opioid receptor by 1,2,5-Trimethyl-N-(1-Phenylethyl)Piperidin-4-Amine leads to profound analgesia, drowsiness, and changes in mood . These effects are the result of the compound’s interaction with the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2,5-trimethylpiperidine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, basic conditions .
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Phenethyl alcohol: An organic compound with a similar phenylethyl group but different functional groups, used in flavors and fragrances.
Phenyl acetate: Another compound with a phenyl group, used in the production of various chemicals.
4-Phenyl-1H-imidazole: A compound with a phenyl group attached to an imidazole ring, used in medicinal chemistry.
Uniqueness
(1-Phenyl-ethyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is unique due to its combination of a phenylethyl group with a piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1,2,5-trimethyl-N-(1-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-12-11-18(4)13(2)10-16(12)17-14(3)15-8-6-5-7-9-15/h5-9,12-14,16-17H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBOMNHBGYPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2436259.png)

![6-Cyclopropyl-2-{[1-(2-methylpropanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2436262.png)



![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)
![{[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2436271.png)
![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2436273.png)

